![molecular formula C14H11N3O2S B1223477 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)
5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide is a heteroarene and an aromatic amide.
科学的研究の応用
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds structurally similar to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds displayed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Antifungal Applications
Umemura et al. (1997) detailed the total synthesis of antibiotic karnamicin B1, which shares a similar structural framework with 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. Such compounds demonstrate significant applications in antifungal treatments (Umemura et al., 1997).
Antibacterial Activity
Research by Makino (1962) involved synthesizing compounds related to N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide, which includes structural elements of 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds exhibited substantial antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Makino, 1962).
Fungicidal Agents
A study by Li Wei (2012) synthesized thiazole-5-carboxamides, structurally related to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide, and demonstrated their potent fungicidal activity. This suggests possible applications of such compounds in agricultural and pharmaceutical fungicides (Li Wei, 2012).
Antimicrobial Agents
Chambhare et al. (2003) synthesized carboxamide derivatives structurally akin to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds displayed significant antibacterial and antimycobacterial activities against various microbial strains, indicating their potential in developing new antimicrobial agents (Chambhare et al., 2003).
特性
製品名 |
5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide |
|---|---|
分子式 |
C14H11N3O2S |
分子量 |
285.32 g/mol |
IUPAC名 |
5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-5-6-12(19-9)13(18)17-14-16-11(8-20-14)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17,18) |
InChIキー |
JBHGMEXQQLQBSO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
溶解性 |
37.1 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



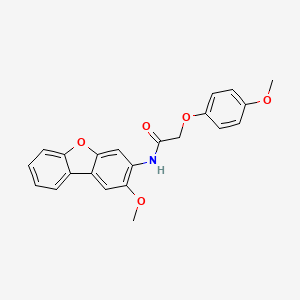
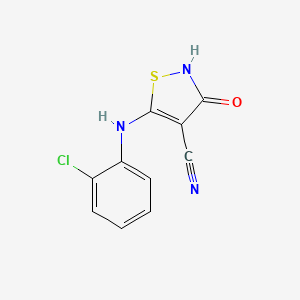
![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
![4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1223403.png)
![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)
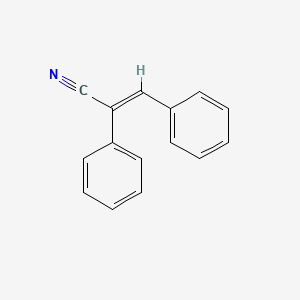
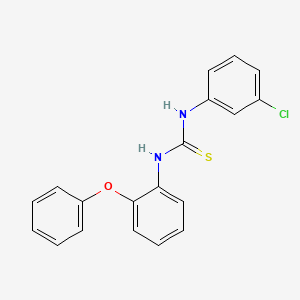
![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)
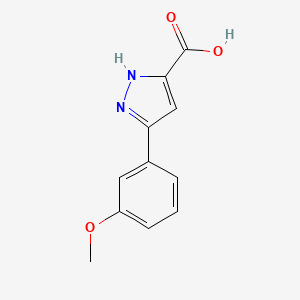
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)